molecular formula C6H6FN3 B14918636 (5-fluoro-1-methyl-1H-pyrazol-3-yl)acetonitrile

(5-fluoro-1-methyl-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B14918636
M. Wt: 139.13 g/mol
InChI Key: KWMLRKOMJDQREC-UHFFFAOYSA-N
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Description

(5-fluoro-1-methyl-1H-pyrazol-3-yl)acetonitrile is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a fluorine atom at the 5-position, a methyl group at the 1-position, and an acetonitrile group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1-methyl-1H-pyrazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-fluoro-1-methylpyrazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the process. Catalysts and reagents are carefully selected to minimize by-products and ensure high selectivity .

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-1-methyl-1H-pyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-fluoro-1-methyl-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-fluoro-1-methyl-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-aminopyrazole: Similar structure but with an amino group instead of an acetonitrile group.

    3-Methyl-1-phenyl-1H-pyrazol-5-amine: Contains a phenyl group and an amino group.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Features a more complex aromatic substitution pattern .

Uniqueness

(5-fluoro-1-methyl-1H-pyrazol-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the acetonitrile group provides a reactive site for further functionalization .

Properties

Molecular Formula

C6H6FN3

Molecular Weight

139.13 g/mol

IUPAC Name

2-(5-fluoro-1-methylpyrazol-3-yl)acetonitrile

InChI

InChI=1S/C6H6FN3/c1-10-6(7)4-5(9-10)2-3-8/h4H,2H2,1H3

InChI Key

KWMLRKOMJDQREC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CC#N)F

Origin of Product

United States

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